1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
Overview
Description
1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a methoxyphenoxy group, a tetrahydroisoquinoline moiety, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The starting material, 4-methoxyphenol, is reacted with an appropriate halogenated alkane (e.g., 1-chloropropane) under basic conditions to form the methoxyphenoxy intermediate.
Introduction of the Tetrahydroisoquinoline Moiety: The methoxyphenoxy intermediate is then reacted with tetrahydroisoquinoline in the presence of a suitable catalyst (e.g., palladium on carbon) to introduce the tetrahydroisoquinoline moiety.
Formation of the Propanol Backbone: The resulting compound is further reacted with an appropriate alcohol (e.g., ethanol) under acidic conditions to form the propanol backbone.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of continuous flow reactors to increase yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, nucleophilic conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Hydrolysis: Decomposed fragments of the original compound.
Scientific Research Applications
1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system and cardiovascular system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at adrenergic receptors, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine: A related compound with an amine group instead of a hydroxyl group, which may exhibit different biological activities.
1-(4-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-one: A ketone derivative that may have different reactivity and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-22-18-6-8-19(9-7-18)23-14-17(21)13-20-11-10-15-4-2-3-5-16(15)12-20;/h2-9,17,21H,10-14H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSYCNYDBDXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.